Mezilamine

概要

説明

メジラミンはアミノサリチレートのクラスに属し、抗炎症作用で知られています .

製法

合成経路と反応条件

メジラミンは、2-クロロ-5-ニトロ安息香酸を出発物質とするワンポットグリーン法によって合成することができます . このプロセスには、水酸化カリウム水溶液を用いてクロロ基をヒドロキシル基に変換する工程と、パラジウム炭素(Pd/C)を触媒として用いてニトロ基をアミンに還元する工程が含まれます . この方法は効率的でコスト効果が高く、大規模生産に適しています .

工業生産方法

メジラミンの工業生産では、規模が大きいものの、同様の合成経路が採用されています。 このプロセスは、高い収率と純度を確保し、医薬品用途に適しています .

準備方法

Synthetic Routes and Reaction Conditions

Mezilamine can be synthesized through a one-pot green method starting from 2-chloro-5-nitrobenzoic acid . The process involves converting the chloro group into a hydroxyl group using aqueous potassium hydroxide solution, followed by the reduction of the nitro group to an amine using palladium on carbon (Pd/C) as a catalyst . This method is efficient, cost-effective, and suitable for large-scale production .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process ensures high yield and purity, making it suitable for pharmaceutical applications .

化学反応の分析

反応の種類

メジラミンは、以下を含む様々な化学反応を起こします。

酸化: メジラミンは酸化されてキノンを形成します。

還元: 前駆体のニトロ基はアミンに還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: パラジウム炭素(Pd/C)は、ニトロ基の還元に一般的に使用されます。

主な生成物

これらの反応で生成される主な生成物には、キノン、アミン、およびメジラミンの置換誘導体などがあります .

科学研究への応用

メジラミンは、幅広い科学研究に応用されています。

科学的研究の応用

Ulcerative Colitis Treatment

Mezilamine is extensively utilized in managing ulcerative colitis (UC). Clinical studies have demonstrated its efficacy in inducing and maintaining remission. A meta-analysis indicated that mesalamine formulations yield clinical response rates between 60% to 70% and remission rates of 40% to 70% within 6 to 8 weeks of treatment .

Table 1: Efficacy of Mesalamine Formulations in UC

| Formulation | Dosage | Clinical Response Rate | Remission Rate | Mucosal Healing Rate |

|---|---|---|---|---|

| Lialda | 2.4 g/day | 68% | 65.9% | 32% |

| Asacol | 2.4 g/day | Not specified | Not specified | 80% (at 4.8 g/day) |

| Pentasa | 4 g/day | Not specified | Not specified | 44% |

| Apriso | 3 g/day | Not specified | 66% | Not specified |

Crohn's Disease Management

This compound has also been evaluated for its role in treating Crohn's disease. High-dose mesalamine has shown potential in inducing remission in patients with mild to moderate active Crohn's disease . However, comparative studies with other treatments such as budesonide revealed no significant differences in efficacy .

Safety and Adverse Effects

Research has focused on the safety profile of this compound, particularly concerning renal function. A case report highlighted a patient experiencing kidney-related adverse effects after mesalamine treatment, underscoring the need for monitoring . Additionally, a study assessed mesalamine's safety on human nasoepithelial cells, finding it non-cytotoxic at concentrations below 50 mM .

Case Study: Dual Therapy in UC

A notable case involved a patient prescribed both Delzicol (mesalamine capsules) and Canasa (mesalamine suppositories) for acute ulcerative colitis management. This dual approach aimed to enhance therapeutic outcomes by targeting different sections of the colon . The patient reported significant symptom relief, indicating the effectiveness of localized treatment strategies.

Case Study: Mesalazine-Induced Kidney Injury

In another case, a young patient developed kidney issues after receiving mesalazine for UC relapse. This case emphasizes the importance of vigilance in monitoring renal function during treatment with this compound derivatives .

作用機序

メジラミンの正確な作用機序は完全には解明されていません。 メジラミンは、結腸上皮細胞に局所的な抗炎症作用を及ぼすことで効果を発揮すると考えられています . メジラミンは炎症反応の局所的な化学メディエーター、特にロイコトリエンを調節し、フリーラジカルスカベンジャーとしても機能すると考えられています .

類似化合物の比較

類似化合物

スルファサラジン: 結腸内でメジラミンとスルファピリジンに代謝されるプロドラッグです.

オルサラジン: 結腸内で切断されて2分子のメジラミンを放出するメジラミンの二量体です.

バルサラジド: 結腸内でメジラミンを放出する別のプロドラッグです.

独自性

メジラミンは、結腸粘膜への直接的な抗炎症作用により、炎症性腸疾患の治療に非常に効果的であり、独自性を持っています . プロドラッグとは異なり、メジラミンは代謝活性化を必要としないため、副作用が少なくなる可能性があります .

類似化合物との比較

Similar Compounds

Sulfasalazine: A prodrug that is metabolized into mezilamine and sulfapyridine in the colon.

Olsalazine: A dimer of this compound that is cleaved in the colon to release two molecules of this compound.

Balsalazide: Another prodrug that releases this compound in the colon.

Uniqueness

This compound is unique due to its direct anti-inflammatory action on the colonic mucosa, making it highly effective in treating inflammatory bowel diseases . Unlike its prodrugs, this compound does not require metabolic activation, which can lead to fewer side effects .

生物活性

Mezilamine, a derivative of mesalazine (5-aminosalicylic acid), is primarily recognized for its role in treating inflammatory bowel diseases (IBD) such as ulcerative colitis (UC) and Crohn's disease. Its biological activity is characterized by anti-inflammatory effects, modulation of immune responses, and potential cytotoxic properties against certain cell types. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates through several mechanisms:

- Inhibition of Nuclear Factor kappa B (NF-κB) : this compound inhibits NF-κB signaling pathways, which are crucial for the expression of pro-inflammatory cytokines and chemokines .

- Scavenging of Reactive Oxygen Species (ROS) : The compound acts as a potent antioxidant, reducing oxidative stress in intestinal tissues .

- Inhibition of Cyclooxygenases : this compound inhibits cyclooxygenase enzymes involved in prostaglandin synthesis, contributing to its anti-inflammatory effects .

Pharmacokinetics and Bioavailability

The bioavailability of this compound can be significantly enhanced through novel drug delivery systems. Research has demonstrated that using PAMAM (poly(amidoamine)) dendrimers as carriers can improve the cellular uptake and therapeutic efficacy of this compound. This approach allows for higher concentrations of the drug to be delivered to intestinal epithelial cells while bypassing the need for specific membrane transporters .

Clinical Efficacy

Clinical studies have shown that various formulations of mesalamine, including this compound, are effective in inducing clinical response and remission in patients with active UC. The following table summarizes findings from randomized controlled trials (RCTs):

| Formulation | Endpoint | Response Rate |

|---|---|---|

| Lialda® | Clinical remission (UCDAI ≤1) | 32% complete mucosal healing at 8 weeks |

| Asacol® | Mucosal healing | 80% healing on 4.8 g/day at 6 weeks |

| Pentasa® | Clinical remission | 44% at 2 g/day; 48% at 4 g/day at 8 weeks |

| Apriso®/Salofalk® | Clinical remission | 66% at 3 g daily after 8 weeks |

These studies indicate that this compound formulations can achieve clinical response rates between 60-70% and remission rates ranging from 40-70% within a treatment period of 6-8 weeks .

Case Studies

- Pediatric Patients : A randomized study involving pediatric patients aged 5-17 years demonstrated that multimatrix mesalamine provided a favorable benefit-risk profile, with significant clinical responses observed across different dosing groups .

- Long-term Outcomes : A real-world analysis indicated that mesalamine not only improved mucosal healing but also reduced the risk of colorectal cancer in patients with IBD, highlighting its long-term benefits beyond immediate symptom relief .

Safety Profile

Despite its efficacy, this compound is associated with certain side effects such as myelosuppression and gastrointestinal disturbances. A recent study indicated an increased risk of acute pancreatitis compared to sulfasalazine, emphasizing the need for careful monitoring during treatment .

特性

CAS番号 |

50335-55-2 |

|---|---|

分子式 |

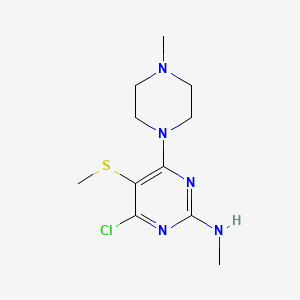

C11H18ClN5S |

分子量 |

287.81 g/mol |

IUPAC名 |

4-chloro-N-methyl-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine |

InChI |

InChI=1S/C11H18ClN5S/c1-13-11-14-9(12)8(18-3)10(15-11)17-6-4-16(2)5-7-17/h4-7H2,1-3H3,(H,13,14,15) |

InChIキー |

ITYXRJDDBZMFAY-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C |

正規SMILES |

CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C |

外観 |

Solid powder |

Key on ui other cas no. |

50335-55-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

74039-21-7 (unspecified hydrochloride) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-methylamino-4-N-methylpiperazino-5-thiomethyl-6-chloropyrimidine mezilamine mezilamine monohydrochloride O 6553 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。